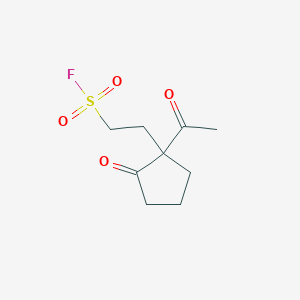
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride is a chemical compound with the molecular formula C9H13FO4S and a molecular weight of 236.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring, an acetyl group, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with sulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves its reactivity with various biological molecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: Known for its use as an enzyme inhibitor.
Benzenesulfonyl fluoride: Used in organic synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with an acetyl and sulfonyl fluoride group, providing distinct reactivity and applications .
Propriétés
Formule moléculaire |
C9H13FO4S |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H13FO4S/c1-7(11)9(4-2-3-8(9)12)5-6-15(10,13)14/h2-6H2,1H3 |
Clé InChI |
LIPKOMJLKIXDMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCC1=O)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol](/img/structure/B14110312.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110320.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)
![8-(4-(dimethylamino)phenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110327.png)
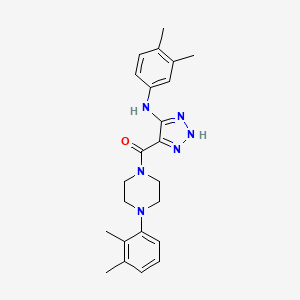

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110353.png)
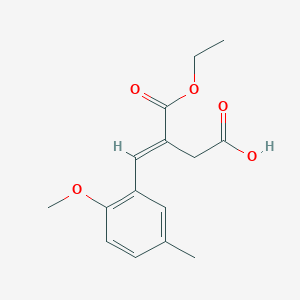
![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
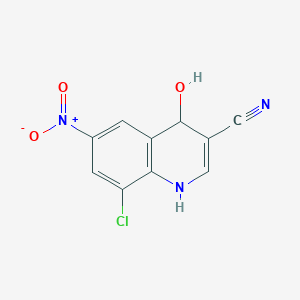
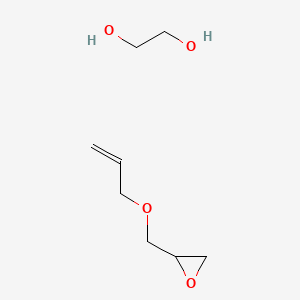
![2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid](/img/structure/B14110398.png)
![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
